molecular formula C14H16N2O4S B227934 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Cat. No. B227934
M. Wt: 308.35 g/mol
InChI Key: MTQKVXNCXYJPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, also known as BTA, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA is a thiazolidinedione derivative that has been shown to have anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates various metabolic processes such as glucose and lipid metabolism. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to activate PPAR-γ, which leads to the inhibition of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have various biochemical and physiological effects. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has antioxidant properties, which can protect cells from oxidative stress and DNA damage. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its low toxicity and its ability to selectively target cancer cells. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research on 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid. One possible direction is to investigate the potential use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the use of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation. Further research is also needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has anti-inflammatory, antioxidant, and antitumor properties, and has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. Further research is needed to fully understand the mechanism of action of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves the reaction of 3-aminobenzoic acid with 3-butyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid as a white crystalline powder with a melting point of 240-242°C.

Scientific Research Applications

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has been investigated for its potential use in the treatment of diabetes due to its ability to improve insulin sensitivity and reduce blood glucose levels.

properties

Product Name

3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

3-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

InChI

InChI=1S/C14H16N2O4S/c1-2-3-7-16-12(17)11(21-14(16)20)15-10-6-4-5-9(8-10)13(18)19/h4-6,8,11,15H,2-3,7H2,1H3,(H,18,19)

InChI Key

MTQKVXNCXYJPHN-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.